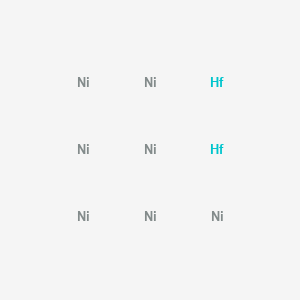

Hafnium;nickel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hafnium and nickel form a binary alloy system that exhibits unique properties due to the combination of these two elements. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. The combination of hafnium and nickel results in an alloy with enhanced mechanical properties and high-temperature stability, making it useful in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this method, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The process is carried out under a vacuum to minimize contamination from atmospheric gases. The hafnium powder is often pre-annealed and pressed to ensure uniformity and reduce impurities .

Industrial Production Methods

Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is melted in a vacuum induction furnace. This method ensures high purity and uniform distribution of hafnium in the nickel matrix. The resulting alloy is then cast into desired shapes and sizes for various applications .

化学反应分析

Types of Reactions

Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy can react with halogens to form halides, such as hafnium tetrachloride (HfCl₄) and nickel chloride (NiCl₂) .

Common Reagents and Conditions

Oxidation: Hafnium-nickel alloys can oxidize in the presence of oxygen to form oxides such as hafnium dioxide (HfO₂) and nickel oxide (NiO).

Reduction: The alloy can be reduced using hydrogen gas to form metallic hafnium and nickel.

Substitution: Hafnium and nickel can undergo substitution reactions with other metals to form intermetallic compounds.

Major Products Formed

Oxides: HfO₂ and NiO

Halides: HfCl₄ and NiCl₂

Intermetallic Compounds: Various hafnium-nickel intermetallics.

科学研究应用

Hafnium-nickel alloys have a wide range of scientific research applications due to their unique properties:

Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.

Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility and corrosion resistance.

Medicine: Explored for use in radiation therapy equipment due to hafnium’s ability to absorb neutrons.

Industry: Widely used in aerospace and nuclear industries for high-temperature and high-strength applications

作用机制

The mechanism by which hafnium-nickel alloys exert their effects is primarily through their structural and chemical properties. Hafnium enhances the grain boundary structure of the alloy, suppressing grain-boundary sliding and slowing down crack growth. This results in increased plasticity and strength. Additionally, hafnium’s tendency to form carbides and its high oxidation resistance contribute to the alloy’s overall durability and performance .

相似化合物的比较

Similar Compounds

Nickel-Titanium (NiTi) Alloys: Known for their shape memory and superelastic properties, used in medical devices and actuators.

Nickel-Chromium (NiCr) Alloys: Known for their high-temperature resistance and used in heating elements and turbines.

Nickel-Cobalt (NiCo) Alloys: Known for their magnetic properties and used in electronic applications

Uniqueness of Hafnium-Nickel Alloys

Hafnium-nickel alloys are unique due to their combination of high melting point, corrosion resistance, and mechanical strength. The addition of hafnium significantly enhances the alloy’s performance in high-temperature and high-stress environments, making it superior to other nickel-based alloys in specific applications .

属性

CAS 编号 |

12315-72-9 |

|---|---|

分子式 |

Hf2Ni7 |

分子量 |

767.83 g/mol |

IUPAC 名称 |

hafnium;nickel |

InChI |

InChI=1S/2Hf.7Ni |

InChI 键 |

PFEMZKBPHOOVKD-UHFFFAOYSA-N |

规范 SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)

![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)

![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)